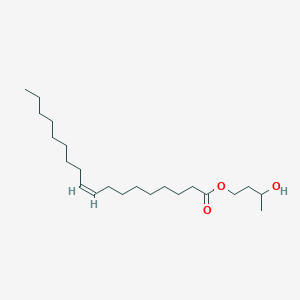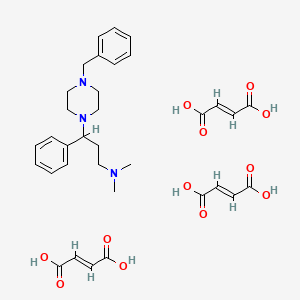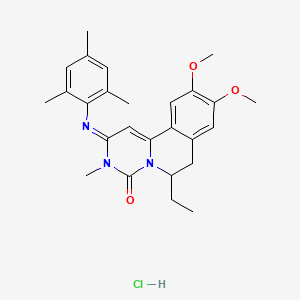
Tetradecanoic acid, 3-hydroxybutyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetradecanoic acid, 3-hydroxybutyl ester, also known as butyl 3-hydroxytetradecanoate, is an ester derived from tetradecanoic acid (myristic acid) and 3-hydroxybutanol. This compound is part of the ester family, which are commonly used in various industrial and scientific applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetradecanoic acid, 3-hydroxybutyl ester typically involves the esterification of tetradecanoic acid with 3-hydroxybutanol. This reaction can be catalyzed by acidic or enzymatic catalysts. For example, the use of sulfuric acid as a catalyst can facilitate the esterification process under reflux conditions. Alternatively, enzymatic catalysis using lipases, such as Candida antarctica lipase B, can be employed for a more environmentally friendly synthesis .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of enzymatic catalysts is also gaining popularity in industrial applications due to their specificity and lower environmental impact .
化学反応の分析
Types of Reactions
Tetradecanoic acid, 3-hydroxybutyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of tetradecanoic acid and 3-hydroxybutanol.
Oxidation: The hydroxyl group in the ester can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.
Reduction: The ester can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Tetradecanoic acid and 3-hydroxybutanol.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
科学的研究の応用
Tetradecanoic acid, 3-hydroxybutyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential role in biological systems and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
作用機序
The mechanism of action of tetradecanoic acid, 3-hydroxybutyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in lipid metabolism. The ester bond can be hydrolyzed by esterases, releasing tetradecanoic acid and 3-hydroxybutanol, which can then participate in further metabolic processes .
類似化合物との比較
Similar Compounds
Myristic acid (Tetradecanoic acid): A common saturated fatty acid with similar structural properties.
Butyl esters of other fatty acids: Such as butyl palmitate and butyl stearate, which have similar ester functional groups but differ in the length of the fatty acid chain.
Uniqueness
Tetradecanoic acid, 3-hydroxybutyl ester is unique due to the presence of both a long-chain fatty acid and a hydroxyl group in its structure. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .
特性
CAS番号 |
89457-39-6 |
|---|---|
分子式 |
C18H36O3 |
分子量 |
300.5 g/mol |
IUPAC名 |
3-hydroxybutyl tetradecanoate |
InChI |
InChI=1S/C18H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(20)21-16-15-17(2)19/h17,19H,3-16H2,1-2H3 |
InChIキー |
QZVFXQJPKMPIJY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid](/img/structure/B12739559.png)
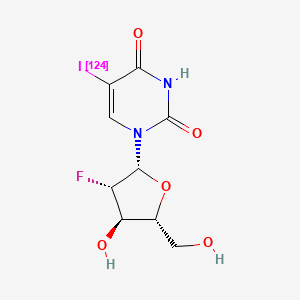
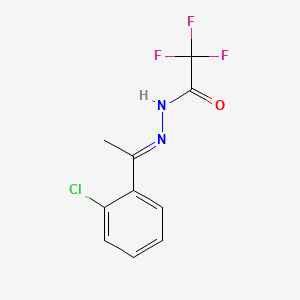
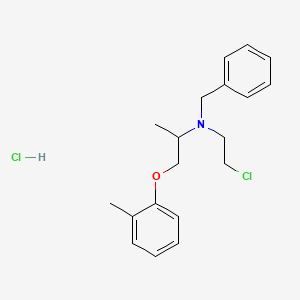
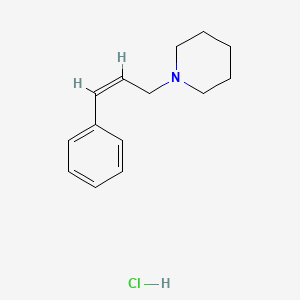

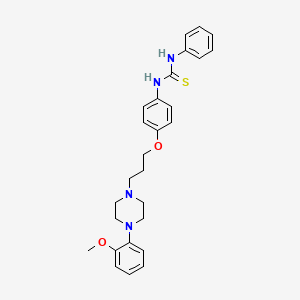

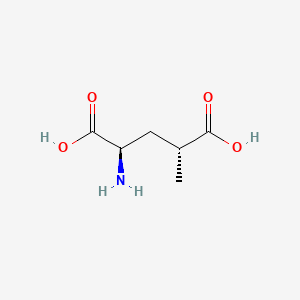
![[3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate](/img/structure/B12739616.png)
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12739620.png)
